molecular formula C10H13NO4S B355660 [Methyl-(toluene-4-sulfonyl)-amino]-acetic acid CAS No. 2644-99-7

[Methyl-(toluene-4-sulfonyl)-amino]-acetic acid

Cat. No.: B355660
CAS No.: 2644-99-7
M. Wt: 243.28g/mol
InChI Key: XRAFYUFZCCCVEY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Methyl-(toluene-4-sulfonyl)-amino]-acetic acid typically involves the reaction of toluene-4-sulfonyl chloride with methylamine, followed by the addition of acetic acid. The reaction conditions often include the use of a base such as pyridine or triethylamine to neutralize the hydrochloric acid produced during the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound involves the sulfonation of toluene to produce toluene-4-sulfonyl chloride, which is then reacted with methylamine and acetic acid under controlled conditions to yield this compound .

Chemical Reactions Analysis

Types of Reactions

[Methyl-(toluene-4-sulfonyl)-amino]-acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can yield halogenated or nitrated derivatives of the compound .

Properties

IUPAC Name

2-[methyl-(4-methylphenyl)sulfonylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4S/c1-8-3-5-9(6-4-8)16(14,15)11(2)7-10(12)13/h3-6H,7H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRAFYUFZCCCVEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Methyl ester 6 (2.60 g, 10.1 mmol) was dissolved in a 3:1:1 mixture of MeOH-THF—H2O. LiOH.H2O (0.53 g, 12.6 mmol) was added at room temperature and the reaction allowed to stir for 3 h. All solvents were evaporated, apart from water. The remaining aqueous solvent was diluted further and thoroughly washed with ethyl acetate. The aqueous basic aqueous layer was then acidified to pH 2 with 1 M HCl and the product extracted with ethyl acetate. The organic layers were then combined and dried over Na2SO4, filtered and concentrated to afford the title compound. (2.33 g, 95%): δH (400 MHz, CDCl3) 2.43 (s, 3H, CH3), 2.87 (s, 3H, CH3), 3.99 (s, 2H, CH2), 7.32 (d, J=8.0 Hz, 2H, CH), 7.69 (d, J=8.0 Hz, 2H, CH); δC (100 MHz, CDCl3) 21.4, 35.7, 50.6, 127.3, 129.6, 134.8, 143.7, 173.5; LRMS (ES+) calcd for [C10H13NO4S+H] 244.06. found 244.07 [M+H].
Quantity
2.6 g
Type
reactant
Reaction Step One
Name
MeOH THF H2O
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
LiOH.H2O
Quantity
0.53 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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